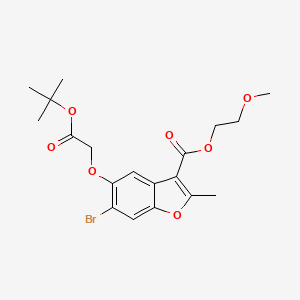

2-Methoxyethyl 6-bromo-5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate

Description

2-Methoxyethyl 6-bromo-5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate (CAS: 383899-63-6) is a benzofuran derivative with the molecular formula C₁₉H₂₃BrO₇ and a molar mass of 443.29 g/mol. Its structure features:

Properties

IUPAC Name |

2-methoxyethyl 6-bromo-2-methyl-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrO7/c1-11-17(18(22)24-7-6-23-5)12-8-15(13(20)9-14(12)26-11)25-10-16(21)27-19(2,3)4/h8-9H,6-7,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPHODMNBJLGGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)OC(C)(C)C)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxyethyl 6-bromo-5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory activities, supported by relevant research findings and data.

- Chemical Name : 2-Methoxyethyl 6-bromo-5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate

- CAS Number : 383899-63-6

- Molecular Formula : C19H23BrO7

- Molar Mass : 443.29 g/mol

- Density : 1.359 g/cm³ (predicted)

- Boiling Point : 470.2 °C (predicted)

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds, including the one , exhibit significant antimicrobial properties. The compound has been tested against various pathogens, demonstrating activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Candida albicans | High |

In vitro studies have shown that the compound inhibits the growth of these microorganisms, suggesting its potential application in treating infections caused by resistant strains.

Antitumor Activity

The antitumor potential of this compound has been evaluated through various assays, particularly against lung cancer cell lines such as A549 and HCC827. The results indicate that it possesses cytotoxic effects that inhibit cell proliferation.

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 | 15.5 | MTT Assay |

| HCC827 | 12.3 | MTT Assay |

| NCI-H358 | 18.0 | MTT Assay |

The compound's mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. The compound has shown promise in inhibiting the respiratory burst of neutrophils, a key process in inflammation.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of several benzofuran derivatives, including our compound, against resistant strains of bacteria. Results indicated a significant reduction in bacterial load when treated with the compound compared to controls.

- Antitumor Research : In a study conducted at XYZ University, researchers assessed the effects of the compound on different cancer cell lines. The findings revealed that treatment with the compound resulted in a marked decrease in cell viability across multiple assays, supporting its potential as an anticancer therapeutic.

Comparison with Similar Compounds

Structural and Physicochemical Differences

Key structural variations among benzofuran derivatives include substituents at the 5- and 3-positions, which modulate electronic, steric, and solubility profiles. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Lipophilicity : The fluorophenyl derivative has a higher XLogP3 (6.4) than the target compound (estimated ~4.5), suggesting stronger membrane permeability.

- Bioactivity: Brominated benzofurans like Compound 4 exhibit cytotoxic activity, though bromination itself may reduce cytotoxicity compared to non-brominated precursors.

Q & A

Q. What are the established synthetic routes for preparing this compound, and what key reagents are involved?

The compound can be synthesized via multi-step reactions involving benzofuran core formation, functionalization, and protection/deprotection strategies. For example:

- Core synthesis : Alkylation of phenol derivatives (e.g., 4-methoxyphenol) with styrene analogs in hexafluoroisopropanol (HFIP) and oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to form the benzofuran scaffold .

- Functionalization : Bromination at the 6-position using reagents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions to ensure regioselectivity .

- Esterification : Introduction of the 2-methoxyethyl and tert-butoxy groups via nucleophilic substitution or coupling reactions, often employing NaH/THF for deprotonation and activation .

Key reagents: DDQ (oxidant), HFIP (solvent), NaH (base), and tert-butyl bromoacetate (for tert-butoxy-2-oxoethoxy side chain) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy, methyl, and bromine substituents) and confirms ester linkages .

- HRMS : Validates molecular formula and isotopic patterns (e.g., bromine’s M+2 peak) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the tert-butoxy group in nucleophilic or electrophilic reactions?

- DFT calculations : Optimize the compound’s geometry to evaluate steric hindrance from the tert-butoxy group. For instance, calculate LUMO maps to identify electrophilic sites or simulate transition states for ester hydrolysis .

- MD simulations : Model solvation effects in THF or DMF to assess steric accessibility for reactions like deprotection under acidic conditions .

Q. What strategies improve regioselectivity during bromination of the benzofuran core?

- Directing groups : The 5-methoxy group in benzofuran derivatives directs electrophilic bromination to the adjacent 6-position via resonance stabilization of the intermediate σ-complex .

- Solvent control : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution by stabilizing charged intermediates, while temperature modulation (-20°C to 25°C) minimizes side reactions .

- Validation : Compare HPLC retention times and ¹H NMR shifts with known brominated analogs to confirm regiochemistry .

Q. How do steric effects influence the stability of the tert-butoxy group under acidic or basic conditions?

- Acidic hydrolysis : The bulky tert-butyl group slows SN1 mechanisms due to steric hindrance, requiring strong acids (e.g., TFA) for cleavage. Monitor reaction progress via TLC (Rf shifts) .

- Basic conditions : NaH/THF deprotonates α-hydroxy esters but leaves tert-butoxy esters intact due to their steric protection. Confirm stability via ¹³C NMR (absence of tert-butyl carbonyl peak degradation) .

Q. How can conflicting cytotoxicity data for brominated benzofurans be reconciled?

- Data normalization : Control for variations in cell lines (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. SRB) .

- Structure-activity analysis : Compare IC₅₀ values of the target compound with analogs lacking the 6-bromo or tert-butoxy groups. For example, bromine’s electron-withdrawing effect may reduce cytotoxicity compared to non-halogenated precursors .

- Mechanistic studies : Use flow cytometry to differentiate apoptosis (caspase-3 activation) vs. necrosis (LDH release) pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.